

# Comparative Crystallographic Analysis of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B046132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**. While the crystallographic structure for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** is not publicly available in the searched literature, this guide presents data for structurally related compounds to offer insights into their solid-state conformations and intermolecular interactions. The information herein is intended to support research and development in medicinal chemistry and materials science where understanding the three-dimensional structure of molecules is crucial.

## Comparison of Crystallographic Data

The following table summarizes the crystallographic data for 3-(2-Formylphenoxy)propanoic acid, a close structural analog, and other substituted phenylpropanoic acid derivatives. This comparison highlights how different substituents on the phenyl ring influence the crystal packing and unit cell parameters.

Parameter	3-(2-Formylphenoxy)propanoic acid[1][2]	2-Hydroxy-phenylpropanoic acid Derivative[3]	4-Methyl-phenylpropanoic acid Derivative[3]	4-Methoxy-phenylpropanoic acid Derivative[3]
Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Crystal System	Orthorhombic	Monoclinic	Monoclinic	Monoclinic
Space Group	Pbca	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	10.339(2)	11.859(3)	9.881(2)	12.011(3)
b (Å)	8.5860(16)	5.578(1)	7.645(2)	5.498(1)
c (Å)	20.014(4)	15.123(4)	14.213(3)	16.789(4)
α (°)	90	90	90	90
β (°)	90	109.54(1)	107.12(1)	108.23(1)
γ (°)	90	90	90	90
Volume (Å <sup>3</sup> )	1776.2(6)	942.1(4)	1025.2(4)	1052.1(4)
Z	8	4	4	4
R-factor	0.047	-	-	-

## Experimental Protocols

### General Synthesis of 2-(Phenoxy)propanoic Acid Derivatives

The synthesis of 2-(phenoxy)propanoic acid derivatives, including the title compound, typically follows a Williamson ether synthesis.

Materials:

- Substituted phenol (e.g., 2-formyl-6-methoxyphenol)
- Ethyl 2-bromopropionate

- Potassium carbonate ( $K_2CO_3$ )
- Acetone or N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
- Hydrochloric acid (HCl)

#### Procedure:

- **Etherification:** A mixture of the substituted phenol, ethyl 2-bromopropionate, and potassium carbonate in a suitable solvent like acetone or DMF is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
- **Hydrolysis:** The resulting ester is dissolved in a mixture of methanol or THF and water, followed by the addition of an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The organic solvent is then evaporated, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated product, the desired carboxylic acid, is collected by filtration, washed with water, and dried.

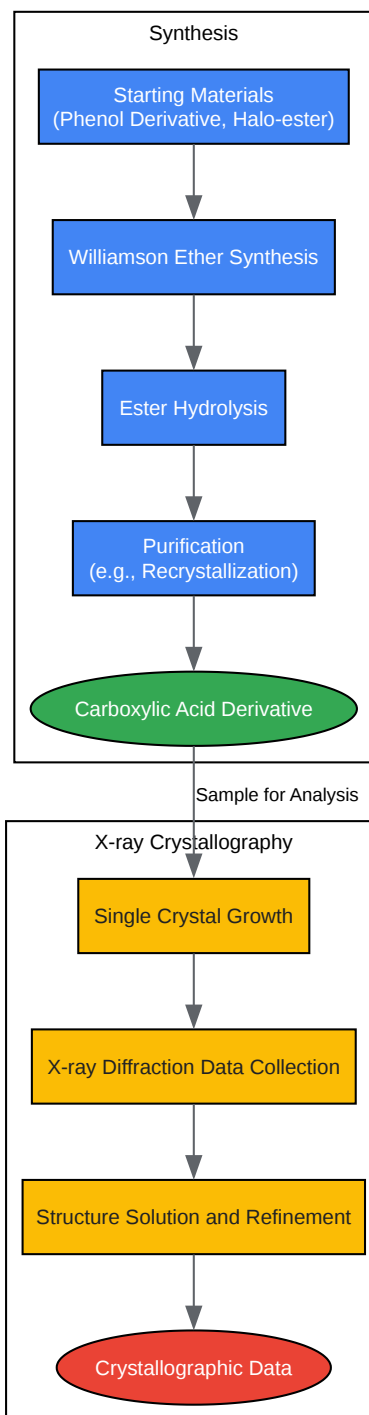
## X-ray Crystallography

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

**Data Collection and Structure Refinement:** A single crystal of appropriate dimensions is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo  $K\alpha$ ). The collected data is then processed, and the structure is solved and refined using appropriate software packages. For the structure of 3-(2-Formylphenoxy)propanoic acid, the refinement of the crystal structure data resulted in an R-factor of 0.047.<sup>[2]</sup>

## Visualizations

The following diagram illustrates a generalized experimental workflow for the synthesis and crystallographic analysis of phenoxypropanoic acid derivatives.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(2-Formyl-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of 2-(2-Formyl-6-methoxyphenoxy)propanoic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046132#x-ray-crystallography-of-2-2-formyl-6-methoxyphenoxy-propanoic-acid-derivatives]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)